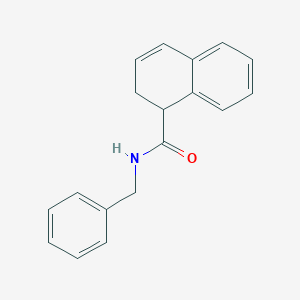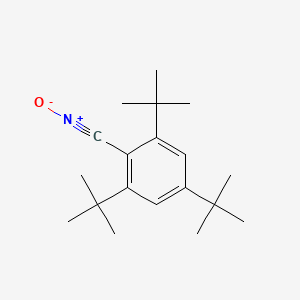![molecular formula C8H6N2O B12566139 Pyrido[2,3-B][1,4]oxazepine CAS No. 296784-27-5](/img/structure/B12566139.png)
Pyrido[2,3-B][1,4]oxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[2,3-B][1,4]oxazepine is a heterocyclic compound that belongs to the class of seven-membered rings containing nitrogen and oxygen atomsThis compound derivatives are known for their role as inhibitors of apoptosis proteins (IAPs), making them valuable in cancer research and treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-B][1,4]oxazepine can be achieved through various methods. One efficient method involves the Friedel-Crafts cyclization of 2-phenoxypyridin-3-amines with aromatic acids . The key steps include:
Preparation of Precursors: 2-chloro-3-nitropyridine is treated with phenols in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to yield substituted 3-nitropyridines.
Reduction of Nitro Groups: The nitro groups in the substituted 3-nitropyridines are reduced using hydrogen in the presence of palladium on carbon (Pd/C) or iron powder with ammonium chloride (NH₄Cl) in ethanol-water mixtures.
Cyclization: The resulting amines undergo Friedel-Crafts cyclization with aromatic acids using reagents such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) to form this compound derivatives.
Industrial Production Methods
Industrial production of this compound derivatives typically involves scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido[2,3-B][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: Oxidative transformations can modify the functional groups on the this compound scaffold.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the this compound ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
Pyrido[2,3-B][1,4]oxazepine derivatives have a wide range of scientific research applications:
Chemistry: These compounds serve as valuable intermediates in the synthesis of complex molecules and as building blocks for drug discovery.
Industry: this compound derivatives are utilized in the development of pharmaceuticals and agrochemicals due to their diverse biological activities.
Wirkmechanismus
The mechanism of action of pyrido[2,3-B][1,4]oxazepine derivatives involves their interaction with molecular targets such as inhibitors of apoptosis proteins (IAPs). By binding to IAPs, these compounds prevent the inhibition of caspases, leading to the induction of apoptosis in cancer cells . This mechanism makes them valuable in cancer therapy, as they can sensitize cancer cells to apoptotic signals.
Vergleich Mit ähnlichen Verbindungen
Pyrido[2,3-B][1,4]oxazepine derivatives can be compared with other seven-membered heterocycles, such as:
Azepines: Contain a nitrogen atom in the ring and exhibit different biological activities.
Benzodiazepines: Known for their use in treating anxiety and insomnia.
Thiazepines: Contain sulfur and nitrogen atoms and have applications in medicinal chemistry.
Dithiazepines: Contain two sulfur atoms and are studied for their unique pharmacological properties.
This compound stands out due to its specific interaction with IAPs and its potential in cancer therapy, making it a unique and valuable compound in medicinal chemistry.
Eigenschaften
CAS-Nummer |
296784-27-5 |
|---|---|
Molekularformel |
C8H6N2O |
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
pyrido[2,3-b][1,4]oxazepine |
InChI |
InChI=1S/C8H6N2O/c1-3-7-8(10-4-1)11-6-2-5-9-7/h1-6H |
InChI-Schlüssel |
YIOBXTCJTWWMJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C1)OC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide](/img/structure/B12566079.png)
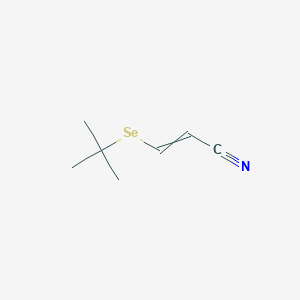
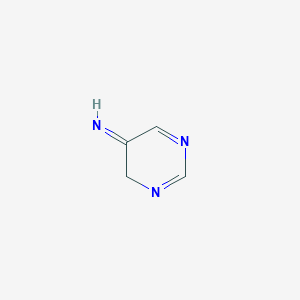
![8-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12566088.png)

![3-{[3,5-Bis(dodecyloxy)phenyl]methoxy}-3-oxopropanoate](/img/structure/B12566108.png)
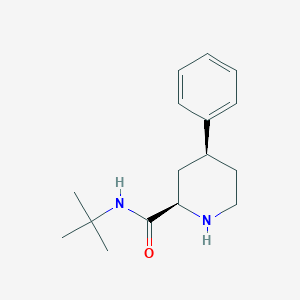
![N-[1-(4-Methylphenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B12566116.png)
